5-(4-Ethoxycarbonylphenyl)nicotinic acid
Description
5-(4-Ethoxycarbonylphenyl)nicotinic acid is a nicotinic acid derivative featuring an ethoxycarbonylphenyl substituent at the 5-position of the pyridine ring. Nicotinic acid (3-pyridinecarboxylic acid) is a well-studied compound with roles in biochemistry and pharmacology, notably as a precursor to NAD(P)+ and a lipid-lowering agent. This derivative retains the carboxylic acid group at the pyridine’s 3-position, enabling hydrogen bonding and metal coordination, while the ethoxycarbonyl group introduces ester functionality, which may influence metabolic stability and lipophilicity.
Properties
IUPAC Name |
5-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)12-7-13(14(17)18)9-16-8-12/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTDUBWMZXYNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688084 | |
| Record name | 5-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-21-7 | |
| Record name | 5-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxycarbonylphenyl)nicotinic acid typically involves the esterification of 4-carboxyphenylboronic acid with ethyl chloroformate, followed by a Suzuki-Miyaura coupling reaction with 5-bromonicotinic acid . The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for nicotinic acid derivatives, including 5-(4-Ethoxycarbonylphenyl)nicotinic acid, often involve multicomponent synthesis techniques. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxycarbonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .
Scientific Research Applications
5-(4-Ethoxycarbonylphenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of coordination polymers and metal-organic frameworks.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 5-(4-Ethoxycarbonylphenyl)nicotinic acid with key analogs, emphasizing substituent effects on molecular properties and applications.
Substituent Effects on Physicochemical Properties
- Polarity and Solubility : The ethoxycarbonyl group (-COOCH₂CH₃) reduces polarity compared to the carboxyphenyl analog (-COOH), increasing lipid solubility and membrane permeability . In contrast, 5-(4-Carboxyphenyl)nicotinic acid’s free carboxylic acid enhances water solubility, favoring interactions in aqueous biological systems.
- Stability : Esters like the ethoxycarbonyl group are prone to hydrolysis under acidic/basic conditions, whereas the acetyl (-COCH₃) and benzyloxy (-OCH₂C₆H₅) groups exhibit greater hydrolytic stability .
- Melting Points : The carboxyphenyl analog (243.22 g/mol) likely has a higher melting point due to strong hydrogen bonding, while the ethoxycarbonyl derivative’s ester group may lower intermolecular forces, reducing its melting point.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
